2,4-dimethyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide
Description
2,4-dimethyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with dimethyl groups and a pyrazolyl ethoxyethyl side chain
Properties
IUPAC Name |
2,4-dimethyl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-13-4-5-15(14(2)12-13)16(20)17-7-10-21-11-9-19-8-3-6-18-19/h3-6,8,12H,7,9-11H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOTVDZOPAKRLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCCOCCN2C=CC=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Pyrazolyl Ethoxyethyl Side Chain: The pyrazolyl ethoxyethyl side chain can be introduced by reacting 1H-pyrazole with ethylene oxide to form 2-(1H-pyrazol-1-yl)ethanol. This intermediate is then reacted with an appropriate alkylating agent to form the ethoxyethyl derivative.
Coupling of the Benzamide Core and the Side Chain: The final step involves coupling the benzamide core with the pyrazolyl ethoxyethyl side chain using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nucleophilic reagents like amines.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
2,4-dimethyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2,4-dimethyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}benzamide: Similar structure with an imidazole ring instead of a pyrazole ring.
2,4-dimethyl-N-{2-[2-(1H-triazol-1-yl)ethoxy]ethyl}benzamide: Similar structure with a triazole ring instead of a pyrazole ring.
Uniqueness
2,4-dimethyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to its imidazole and triazole analogs. The pyrazole ring can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Biological Activity
2,4-Dimethyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide is a synthetic compound that belongs to the benzamide class. Its structure features a benzamide core substituted with dimethyl groups and a pyrazolyl ethoxyethyl side chain, which suggests potential interactions with various biological targets. This article explores the biological activity of this compound, focusing on its biochemical properties, cellular effects, and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is . The compound's structure can be represented as follows:
The compound is hypothesized to interact with various enzymes and proteins due to its structural components. The presence of the pyrazole ring may enhance its binding affinity to biological targets compared to other benzamide derivatives.
Table 1: Comparison of Structural Features
| Compound Name | Key Structural Features | Potential Biological Activity |
|---|---|---|
| This compound | Benzamide core, pyrazole ring | Anticancer, antimicrobial |
| 3-(1H-pyrazol-1-yl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide | Dual pyrazole rings | Enhanced biological activity |
| N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-2-(methylamino)ethyl)benzamide | Phenyl group substitution | Different binding characteristics |
Cellular Effects
Research indicates that compounds similar to this compound may influence cell function through various mechanisms:
- Cell Signaling Pathways : Potential modulation of signaling pathways involved in cell proliferation and apoptosis.
- Gene Expression : Alterations in gene expression profiles linked to cancer or inflammatory responses.
- Metabolic Effects : Possible impacts on metabolic pathways affecting cellular energy homeostasis.
Research Findings and Case Studies
Currently, there are no extensive studies directly examining the biological activity of this compound. However, related compounds have shown promising results in various studies:
Table 2: Summary of Related Compounds and Their Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
